REACTION_CXSMILES
|
[CH2:1]([CH2:11][C:12](=[O:14])[CH3:13])/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4]>[Ru].CO>[CH3:4][CH:3]([CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9])[CH2:2][CH2:1][CH2:11][CH:12]([OH:14])[CH3:13]
|
Name
|
|
Quantity
|
299 g
|
Type
|
reactant
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
catalyst
|
Smiles
|
[Ru]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave purged once with 250 psig N2, once with 250 psig H2
|
Type
|
ADDITION
|
Details
|
charged with 1000 psig H2
|
Type
|
ADDITION
|
Details
|
With mixing
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
CUSTOM
|
Details
|
At about 75° C., the reaction initiates
|
Type
|
CUSTOM
|
Details
|
begins consuming H2
|
Type
|
CUSTOM
|
Details
|
exotherms to 170-180° C
|
Type
|
ADDITION
|
Details
|
the temperature has dropped to 100-110° C.
|
Type
|
ADDITION
|
Details
|
the pressure dropped to 500 psig
|
Type
|
ADDITION
|
Details
|
mixed at 100-11 0° C. for an additional 1 hour and 40 minutes with the reaction
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
consuming an additional 160 psig H2
|
Type
|
CUSTOM
|
Details
|
at which time no more H2 consumption
|
Type
|
CUSTOM
|
Details
|
the reaction mixture removed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove catalyst
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation of methanol under vacuum
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCC(C)O)CCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 297.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |